molecular formula C11H9ClFNO B8392490 2-Chloro-5-(3-fluoro-4-methylphenyl)-4-methyloxazole

2-Chloro-5-(3-fluoro-4-methylphenyl)-4-methyloxazole

Cat. No. B8392490
M. Wt: 225.64 g/mol
InChI Key: XUKCZUGESDSXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(3-fluoro-4-methylphenyl)-4-methyloxazole is a useful research compound. Its molecular formula is C11H9ClFNO and its molecular weight is 225.64 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H9ClFNO

Molecular Weight

225.64 g/mol

IUPAC Name

2-chloro-5-(3-fluoro-4-methylphenyl)-4-methyl-1,3-oxazole

InChI

InChI=1S/C11H9ClFNO/c1-6-3-4-8(5-9(6)13)10-7(2)14-11(12)15-10/h3-5H,1-2H3

InChI Key

XUKCZUGESDSXKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(N=C(O2)Cl)C)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Example 30A (1.56 g, 8.16 mmol) in THF (36 mL) was cooled to −78° C., followed by dropwise addition of LiHMDS (1 M in THF, 10.2 mL, 10.2 mmol). The reaction was stirred 30 min and then hexachloroethane (3.86 g, 16.3 mmol) was added in one portion. The reaction was allowed to slowly warm to room temperature and stir over the weekend. The reaction was then quenched with 50 mL of 1:1 water:saturated aqueous NH4Cl solution, and extracted with Et2O (2×). The combined organic layer was dried with MgSO4, filtered, and concentrated in vacuo. The residue was chromatographed on silica gel (Analogix® SF40-80 g column) eluting with 7% EtOAc/hexanes to yield 1.71 g (93%) of the title compound. 1H NMR (300 MHz, DMSO-d6) δ 7.43 (dd, J=11.9, 4.4 1H), 7.35-7.29 (m, 2H), 2.34 (s, 3H), 2.27 (d, J=1.9, 3H). MS (DCI+) m/z 226 (M+H).
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step Two
Quantity
3.86 g
Type
reactant
Reaction Step Three
Yield
93%

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